molecular formula C21H16N4O B11014260 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11014260
M. Wt: 340.4 g/mol
InChI Key: MKYALDIYYBGRCZ-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a quinoline derivative, followed by acylation with a carboxylic acid derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
  • 2-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
  • 2-(pyridin-4-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Uniqueness

2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

2-pyridin-2-yl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H16N4O/c26-21(24-14-15-8-11-22-12-9-15)17-13-20(19-7-3-4-10-23-19)25-18-6-2-1-5-16(17)18/h1-13H,14H2,(H,24,26)

InChI Key

MKYALDIYYBGRCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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